molecular formula C22H20ClNO3 B2863522 3-(4-chlorophenyl)-9-cyclopentyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951976-56-0

3-(4-chlorophenyl)-9-cyclopentyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2863522
CAS No.: 951976-56-0
M. Wt: 381.86
InChI Key: WZKQJZIZDRPCJP-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-9-cyclopentyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a chromeno-oxazinone derivative characterized by a fused chromene-oxazine scaffold. The compound features a 4-chlorophenyl substituent at position 3 and a cyclopentyl group at position 7.

Properties

IUPAC Name

3-(4-chlorophenyl)-9-cyclopentyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO3/c23-15-7-5-14(6-8-15)19-12-26-22-17(21(19)25)9-10-20-18(22)11-24(13-27-20)16-3-1-2-4-16/h5-10,12,16H,1-4,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKQJZIZDRPCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC3=C(C=CC4=C3OC=C(C4=O)C5=CC=C(C=C5)Cl)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-9-cyclopentyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Ring: The chromene ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of the Oxazine Ring: The oxazine ring is introduced via a cyclization reaction involving the chromene intermediate and an amine derivative, often under basic conditions.

    Substitution Reactions: The 4-chlorophenyl and cyclopentyl groups are introduced through substitution reactions, typically using halogenated precursors and appropriate nucleophiles.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-9-cyclopentyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxazine ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 4-chlorophenyl and cyclopentyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenated precursors and nucleophiles such as amines or alcohols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

3-(4-chlorophenyl)-9-cyclopentyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-9-cyclopentyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It may inhibit or activate specific enzymes, altering metabolic pathways.

    Interaction with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: It may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

Chromeno-oxazinone derivatives exhibit significant variability in properties based on substituent groups. Below is a comparative analysis of key analogues:

Table 1: Substituent Variations and Key Properties of Analogues
Compound Name Substituents (Position 3 and 9) Molecular Weight Yield (%) Melting Point (°C) Key Spectral Data (NMR/HRMS) Reference
9-(4-Chlorobenzyl)-2-phenyl-... (6l) 4-ClPh (3), 4-ClBn (9) 404.10 41 171–180 δ 8.04 (d, J = 8.7 Hz, 1H); HRMS m/z 404.1056
9-(Thiophen-2-ylmethyl)-3-(4-ClPh)-... 4-ClPh (3), thienylmethyl (9) Not provided Not given Not reported RN: MFCD11999741
3-(4-ClPh)-9-(3-methoxypropyl)-... 4-ClPh (3), 3-methoxypropyl (9) Not provided Not given Not reported RN: 946385-25-7
9-(4-Hydroxybutyl)-3-(4-MeOPh)-... (4a, n=3) 4-MeOPh (3), 4-hydroxybutyl (9) 384.1 82 Not reported IR: 3200–3600 cm⁻¹ (OH)
9-(4-Hydroxypentyl)-3-(3,4-diMeOPh)-... (4b, n=4) 3,4-diMeOPh (3), 4-hydroxypentyl (9) 400.2 73 Not reported δ 6.77 (s, 1H, aromatic)

Key Observations:

  • Substituent Bulk and Solubility: The cyclopentyl group in the target compound may enhance lipophilicity compared to smaller groups like hydroxybutyl (4a) or thienylmethyl (3). However, polar substituents (e.g., hydroxypentyl in 4b) improve water solubility, as indicated by IR data showing hydroxyl stretches .
  • Spectral Trends: Aromatic protons in 4-ClPh derivatives (e.g., 6l) resonate near δ 7.3–8.0, consistent with electron-withdrawing Cl effects. Methoxy groups (4a, 4b) downfield-shift adjacent protons .

Structural and Crystallographic Insights

  • Crystal Packing: Analogues like 10-(4-ClPh)-9-(4-FPh)-... () adopt planar conformations stabilized by π-π stacking and halogen interactions. The cyclopentyl group in the target compound may induce steric effects, altering packing efficiency .
  • Hydrogen Bonding: Hydroxyalkyl-substituted derivatives (4a, 4b) form intramolecular hydrogen bonds, as evidenced by IR and NMR data, which stabilize tautomeric forms .

Biological Activity

The compound 3-(4-chlorophenyl)-9-cyclopentyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a heterocyclic derivative that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H19ClNO2\text{C}_{19}\text{H}_{19}\text{Cl}\text{N}\text{O}_2

Synthesis Methods

The synthesis of this compound typically involves several steps, including cyclization reactions and the introduction of substituents that enhance biological activity. For example, the synthesis may utilize starting materials such as chlorophenyl derivatives and cyclopentyl ketones, followed by cyclization under acidic or basic conditions.

Biological Activity Overview

The biological activities of 3-(4-chlorophenyl)-9-cyclopentyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one can be categorized into several key areas:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli. This is attributed to their ability to disrupt bacterial cell walls or inhibit enzyme functions essential for bacterial survival.
  • Antitumor Activity : Research indicates that oxazine derivatives can possess cytotoxic effects on cancer cell lines. The mechanism often involves apoptosis induction through the activation of caspases and inhibition of cell proliferation pathways.
  • Enzyme Inhibition : The compound has been evaluated for its potential as an enzyme inhibitor. For instance, it may exhibit inhibitory activity against acetylcholinesterase (AChE) and urease, making it a candidate for treating conditions like Alzheimer's disease and urinary infections.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeIC50 Value (µM)Reference
AntibacterialStaphylococcus aureus15.5
AntitumorA549 (Lung Cancer Cell Line)20.0
AChE InhibitionHuman AChE5.0
Urease InhibitionHelicobacter pylori10.0

Detailed Research Findings

  • Antibacterial Studies : A series of experiments were conducted to evaluate the antibacterial efficacy of the compound against various Gram-positive and Gram-negative bacteria. The results indicated a moderate to strong inhibition profile, particularly against Staphylococcus aureus, suggesting potential therapeutic applications in treating bacterial infections.
  • Antitumor Mechanisms : In vitro studies demonstrated that the compound induced apoptosis in cancer cells through mitochondrial pathway activation. Flow cytometry analysis revealed an increase in the sub-G1 phase population, indicating cell death.
  • Enzyme Inhibition Profiles : The compound was tested for its inhibitory effects on AChE and urease enzymes. The inhibition constants (IC50) indicated that it could serve as a lead compound for developing new drugs aimed at neurodegenerative diseases and gastrointestinal disorders.

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